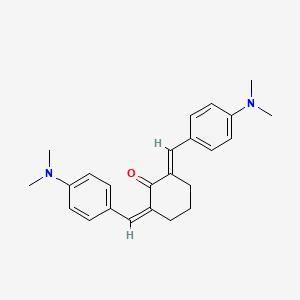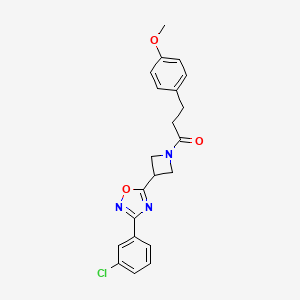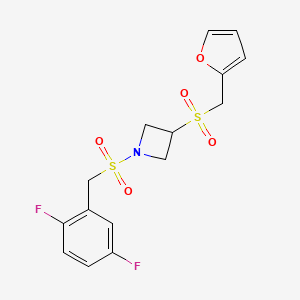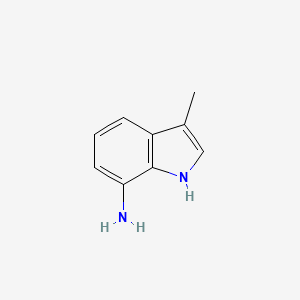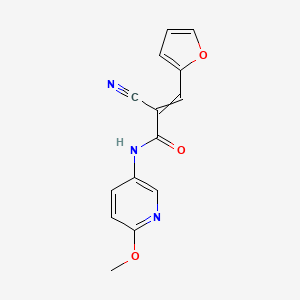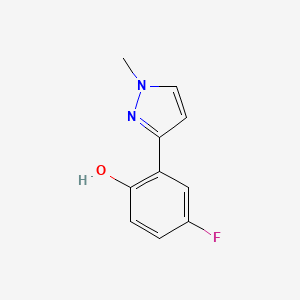
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a halo-substituted phenolic pyrazole derivative . It is a solid compound with the linear formula C10H9FN2O . It is also known as 3-(5-Fluoro-2-hydroxyphenyl)pyrazole .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is represented by the SMILES stringCc1cc ( [nH]n1)-c2cc (F)ccc2O . This indicates that the compound contains a methyl group (CH3-) attached to a pyrazole ring, which is further connected to a phenol group with a fluorine atom. Physical And Chemical Properties Analysis
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Fluorinated Pyrazoles : Research has led to the development of efficient methods for synthesizing fluorinated pyrazoles, including 4-fluoro derivatives. These compounds are crucial in medicinal chemistry due to their potential biological activities. The synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks showcases the versatility and regiospecificity of these reactions, resulting in compounds applicable in various chemical and pharmaceutical studies (Bouillon et al., 2001).
Structural Characterization and Reactivity : The structural characterization and reactivity of fluorinated pyrazoles have been extensively studied, providing insights into their potential as building blocks in organic synthesis. For example, the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles have been explored, highlighting their utility in "click" chemistry applications due to their stable and reactive nature (Abularrage et al., 2020).
Biological Activity
Antiviral Properties : A novel compound, closely related to 4-fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol, exhibited broad-spectrum antiviral activity against enteroviruses and rhinoviruses. This finding underscores the potential of fluorinated pyrazoles in developing new antiviral therapies, particularly targeting phosphatidylinositol 4-kinase IIIβ, a crucial enzyme in enterovirus replication (van der Schaar et al., 2013).
Antimicrobial Activity : The synthesis and evaluation of fluorinated pyrazolone derivatives have demonstrated their significant antimicrobial properties. Such studies contribute to the search for new antimicrobial agents amid rising drug resistance, indicating the therapeutic relevance of fluorinated pyrazoles (Shelke et al., 2007).
Method Development and Applications
Analytical and Sensor Development : Fluorinated pyrazoles, owing to their distinct chemical properties, have been utilized in developing novel analytical methods and sensors. For instance, a pyrazoline derivative has been used as a fluorescent chemosensor for detecting Fe3+ metal ions, demonstrating the compound's utility in environmental and biological monitoring (Khan, 2020).
Environmental Applications : Research into the environmentally benign synthesis of fluorinated pyrazolone derivatives underscores the compound's role in green chemistry. These methodologies not only offer a sustainable approach to synthesizing valuable compounds but also pave the way for their application in environmentally friendly processes (Shelke et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-fluoro-2-(1-methylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXGWFRTSDIJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(1-methyl-1H-pyrazol-3-YL)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2770271.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2770272.png)
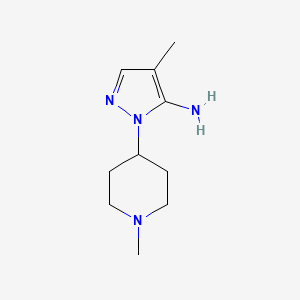
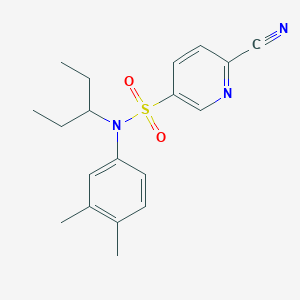
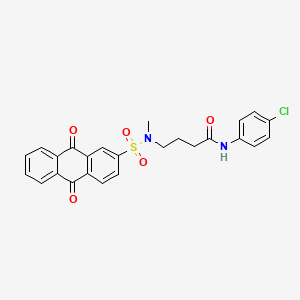
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
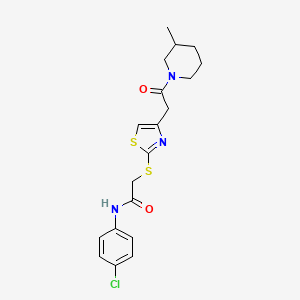
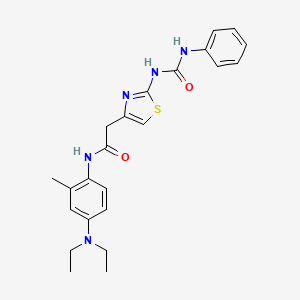
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)
